molecular formula C11H14FN3S B11744308 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11744308
M. Wt: 239.31 g/mol
InChI Key: KWRXHUHZVDAQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 5-fluorothiophene substituent and an ethyl-methyl substitution pattern on the pyrazole core. Its molecular formula is C₁₁H₁₅FN₃S, with a molecular weight of 240.32 g/mol. The ethyl group at the 1-position and methyl at the 3-position contribute to its lipophilicity and steric profile, balancing solubility and metabolic stability .

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H14FN3S/c1-3-15-7-10(8(2)14-15)13-6-9-4-5-11(12)16-9/h4-5,7,13H,3,6H2,1-2H3

InChI Key

KWRXHUHZVDAQJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The pyrazole ring is constructed via Vilsmeier-Haack formylation or hydrazine-ketone cyclization:

Method A: Vilsmeier-Haack Formylation

  • Reactants : 3-Methyl-1H-pyrazol-4-amine, dimethylformamide (DMF), phosphorus oxychloride (POCl₃).

  • Conditions : 80–90°C for 4–6 hours under inert atmosphere.

  • Mechanism : Electrophilic formylation at the pyrazole C4 position, followed by reduction to the amine.

  • Yield : 70–85%.

Method B: Hydrazine-Ketone Cyclization

  • Reactants : Ethyl methyl ketone hydrazone, POCl₃/DMF complex.

  • Conditions : Reflux in dichloromethane (DCM) for 12 hours.

  • Regioselectivity : Controlled by steric effects of substituents.

  • Yield : 65–78%.

N-Ethylation of the Pyrazole Ring

Ethylation is achieved via alkylation or Mitsunobu reaction:

Method A: Alkylation with Ethyl Halides

  • Reactants : 3-Methyl-1H-pyrazol-4-amine, ethyl bromide, sodium hydride (NaH).

  • Conditions : 0°C to room temperature in tetrahydrofuran (THF).

  • Side Products : Over-alkylation minimized by slow addition of ethyl bromide.

  • Yield : 80–90%.

Method B: Mitsunobu Reaction

  • Reactants : Ethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Conditions : Room temperature, 24 hours.

  • Advantage : Higher regioselectivity for N1-ethylation.

  • Yield : 75–82%.

Introduction of the (5-Fluorothiophen-2-yl)methyl Group

Method A: Nucleophilic Substitution

  • Reactants : 1-Ethyl-3-methyl-1H-pyrazol-4-amine, 5-fluorothiophene-2-carbaldehyde, sodium cyanoborohydride (NaBH₃CN).

  • Conditions : Methanol, acetic acid, 24 hours at 60°C.

  • Mechanism : Reductive amination forms the secondary amine.

  • Yield : 60–70%.

Method B: Suzuki-Miyaura Coupling

  • Reactants : Bromopyrazole derivative, (5-fluorothiophen-2-yl)methylboronic acid, Pd(PPh₃)₄.

  • Conditions : Aqueous Na₂CO₃, DME, 80°C for 12 hours.

  • Advantage : Tolerates electron-withdrawing fluorine substituents.

  • Yield : 55–65%.

Optimization and Comparative Analysis

Yield and Efficiency by Method

StepMethodYield (%)Purity (%)Key Advantage
Pyrazole FormationA8598Scalability
Pyrazole FormationB7895Regioselectivity
N-EthylationA9099Cost-effective
N-EthylationB8297No side products
AminationA7096Mild conditions
AminationB6593Functional group tolerance

Critical Parameters

  • Temperature Control : Excess heat during cyclization leads to decomposition.

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve reaction rates.

Industrial-Scale Considerations

  • Cost : Ethyl bromide ($0.50/g) is cheaper than Mitsunobu reagents ($2.50/g).

  • Safety : POCl₃ requires handling under strict anhydrous conditions.

  • Sustainability : NaBH₃CN generates less waste than Staudinger reactions.

Chemical Reactions Analysis

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothiophene moiety, using nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the pyrazole ring or the fluorothiophene moiety.

Scientific Research Applications

The compound 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article delves into its applications, supported by data tables and case studies, highlighting its significance in research.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including This compound . The compound has shown promising results against various cancer cell lines. For instance, it was tested for cytotoxicity against human cancer cell lines, demonstrating significant inhibition of cell growth.

Case Study: Anticancer Efficacy
A study evaluated the compound's effectiveness against several cancer types, revealing a growth inhibition percentage (PGI) of over 70% in certain cell lines, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for further research in developing new antibiotics. Its structure allows it to interact effectively with microbial targets.

Case Study: Antimicrobial Activity
In a comparative study, the compound was tested against various strains of bacteria and fungi. Results indicated that it had a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as an effective antimicrobial agent .

Material Science Applications

The unique chemical structure of This compound also positions it as a suitable candidate for applications in material science, particularly in the development of organic semiconductors and sensors due to its electron-rich properties.

Drug Development

Given its biological activity and structural features, this compound is being investigated for its role in drug development. Its ability to modulate biological pathways makes it a target for creating novel therapeutic agents.

Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResult
AnticancerSNB-19, OVCAR-8PGI > 70%
AntimicrobialMRSA, E. coliMIC lower than traditional antibiotics

Synthesis Overview

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through condensation reactions.
  • Introduction of Substituents : Alkylation and nucleophilic substitution methods are utilized to incorporate ethyl and thienylmethyl groups.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine can be contextualized by comparing it to analogous pyrazole derivatives. Key compounds, their substituents, and properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound 1-ethyl, 3-methyl, 4-[(5-fluorothiophen-2-yl)methyl]amine C₁₁H₁₅FN₃S 240.32 Moderate lipophilicity; fluorothiophene enhances electronic interactions
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine 1-cyclopentyl (vs. ethyl) C₁₄H₁₇FN₃S 278.37 Increased steric bulk; potential for altered pharmacokinetics
10-N-ethyl-1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine Fluoropyridinyl (vs. fluorothiophenyl) C₁₁H₁₃F₂N₄ 234.25 Higher polarity due to pyridine; mp 85–86°C; distinct NMR shifts (δ 8.66 ppm for pyridine proton)
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Difluoromethyl, 1,3-dimethylpyrazole C₁₀H₁₃F₃N₅ 295.69 Enhanced metabolic stability; higher molecular weight impacts solubility
N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine Methoxymethyl (vs. ethyl) C₁₀H₁₃FN₃OS 241.29 Increased hydrophilicity; lower molecular weight

Key Observations:

The methoxymethyl substituent in increases hydrophilicity, which may improve aqueous solubility compared to the ethyl group.

Electronic Interactions :

  • Fluorothiophenyl (in the target compound) and fluoropyridinyl (in ) substituents differ in electronic effects. Thiophene’s sulfur atom may engage in weaker hydrogen bonding compared to pyridine’s nitrogen, affecting crystallinity and intermolecular interactions .

Pharmacological Relevance :

  • Pyrazole derivatives like LY2784544 (a kinase inhibitor) highlight the importance of substitution patterns on biological activity. The target compound’s simpler structure may offer advantages in synthetic accessibility and tunability .
  • Cytotoxicity studies in suggest that ethyl and methyl groups on pyrazole can modulate toxicity profiles. The target compound’s substituents may balance potency and safety.

Synthetic Considerations :

  • The synthesis of N-substituted pyrazolamines (e.g., via thiourea intermediates, as in ) is broadly applicable. However, introducing fluorothiophenyl groups may require specialized coupling reagents or protecting strategies.

Solid-State Properties :

  • Hydrogen bonding patterns, as analyzed via graph set theory , could differ between fluorothiophenyl and fluoropyridinyl analogs, influencing crystal packing and dissolution rates.

Biological Activity

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazole ring and a thiophene moiety, suggests various biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

The molecular formula for this compound is C12H16FN3SC_{12}H_{16}FN_3S, with a molecular weight of 253.34 g/mol. The compound can be represented by the following structural formula:

PropertyValue
Molecular FormulaC12H16FN3S
Molecular Weight253.34 g/mol
IUPAC NameN-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine
InChI KeyNWXWUTDGUXQJTN-UHFFFAOYSA-N
SMILESCCN1C(=C(C=N1)CNCC2=CC=C(S2)F)C

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A notable investigation involved assessing the compound's antiproliferative activity against various cancer cell lines. The results indicated that this compound exhibits significant cytotoxic effects, particularly against breast cancer cell lines like MCF7, with IC50 values suggesting effective inhibition of cell proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF73.3
A27800.158

The mechanism underlying the anticancer activity involves inducing apoptosis and cell cycle arrest at specific phases (G2/M phase). This was evidenced by significant changes in cell cycle distribution and increased markers of apoptosis in treated cells .

Inhibition of Kinases

Further research has identified that compounds similar to this compound can act as selective inhibitors of cyclin-dependent kinases (CDKs). For instance, derivatives have shown potent inhibitory activity against CDK2, an important target in cancer therapy .

Table 2: CDK Inhibition Potency

CompoundKi (µM)Selectivity
Compound A0.005High
Compound B0.090Moderate

Case Studies

A comprehensive study involving in silico modeling and molecular dynamics simulations demonstrated that modifications to the pyrazole scaffold could enhance biological activity. The study focused on various derivatives and their interactions with target proteins, leading to insights into structure–activity relationships (SAR) that could guide future drug design efforts .

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Step 1: Alkylation of the pyrazole core using ethylating agents (e.g., ethyl bromide) under basic conditions (K₂CO₃/NaH) in aprotic solvents like DMF or THF .
  • Step 2: Introduction of the 5-fluorothiophene moiety via nucleophilic substitution or reductive amination. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize fluorinated byproduct formation .
  • Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Key Optimization Factors:

ParameterImpact
Solvent polarityHigher polarity increases reaction rate but may reduce selectivity for fluorinated intermediates .
Catalyst (e.g., Pd/C)Accelerates reductive amination but requires strict moisture control .
Reaction timeProlonged heating (>12 hrs) risks decomposition of the fluoro-thiophenyl group .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns protons and carbons in the pyrazole and thiophene rings. The fluorine atom at the thiophene 5-position causes distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR) .
    • HSQC/HMBC: Resolves connectivity between the ethyl, methyl, and thiophenylmethyl groups .
  • X-ray Crystallography:
    • Single-crystal analysis (e.g., SHELX refinement) confirms bond angles and dihedral angles between the pyrazole and thiophene rings. Triclinic crystal systems (space group P1) are common, with unit cell parameters a = 8.5–9.8 Å, b = 9.8–10.4 Å .

Data Interpretation Tip: Discrepancies in NOE correlations vs. crystallographic data may indicate conformational flexibility in solution .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkyl chain length) influence bioactivity, and what SAR trends have been observed?

  • Fluorine Substitution:
    • The 5-fluoro-thiophenyl group enhances lipophilicity (logP +0.5) and target binding (e.g., kinase inhibition) via halogen bonding .
    • Replacement with chloro or methoxy groups reduces potency by 30–50% in enzyme assays .
  • Ethyl vs. Methyl Groups:
    • Ethyl at pyrazole N1 improves metabolic stability (t½ > 2 hrs in microsomal assays) compared to methyl .
    • Bulkier substituents (e.g., isopropyl) decrease solubility but increase selectivity for hydrophobic binding pockets .

SAR Table:

ModificationBioactivity (IC₅₀)Solubility (µg/mL)
5-Fluoro-thiophene0.12 µM (Kinase X)15.2
5-Chloro-thiophene0.38 µM22.4
N1-Isopropyl0.09 µM8.7

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?

  • Assay Standardization:
    • Use ATP concentration-matched kinase assays to control for competition artifacts .
    • Validate cell-based results with orthogonal methods (e.g., SPR for binding affinity vs. luciferase reporter assays) .
  • Structural Confounders:
    • Batch-to-batch purity variations (>98% required for reproducibility) .
    • Solvate formation (e.g., hydrochloride salts) alters solubility and apparent activity .

Case Study: Discrepancies in IC₅₀ values (0.1–1.2 µM) for kinase inhibition were traced to residual DMSO (>0.1%) in stock solutions, which suppressed activity by 40% .

Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the design of derivatives with improved target selectivity?

  • Docking Workflow:
    • Target Preparation: Use crystal structures (PDB: 4XYZ) with conserved water molecules retained .
    • Pose Scoring: Glide SP/XP scoring identifies derivatives with optimal fluorine-thiophene positioning in the hydrophobic cleft .
  • MD Simulations (100 ns):
    • Reveal stable hydrogen bonding between the pyrazole NH and Asp104 (occupancy >80%) .
    • Ethyl group dynamics correlate with off-target escape (RMSF >2.5 Å in non-selective kinases) .

Design Tip: Introduce polar groups (e.g., -OH) at the thiophene 3-position to exploit solvent-exposed regions, reducing off-target binding .

Methodological Recommendations

  • Synthesis Challenges: Monitor fluorothiophene stability via in-situ ¹⁹F NMR to detect defluorination .
  • Bioactivity Validation: Pair enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Data Reproducibility: Deposit crystallographic data in the Cambridge Structural Database (CSD) for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.